Confluentin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Confluentin is a subject of interest within chemical inventories and environmental assessments, necessitating a deep dive into its molecular structure, synthesis, and properties for optimization and environmental impact studies. The advancements in molecular-structure-based models and neural networks facilitate a better understanding and prediction of its production and environmental footprint without detailed knowledge of the production process (Wernet et al., 2008).

Synthesis Analysis

Synthesis at the interface of chemistry and biology has evolved to produce molecules with defined properties, blending traditional synthetic approaches with nature's synthetic strategies. This interdisciplinary approach opens pathways for creating molecules with functionalities that are hard to achieve through chemical strategies alone, potentially relevant for this compound synthesis (Wu & Schultz, 2009).

Molecular Structure Analysis

The prediction of physicochemical properties from molecular structures involves a suite of computational methods to determine the relationship between molecular structure and various properties. This approach is crucial for understanding the structure of this compound and predicting its behavior and interactions (Jurs et al., 1988).

Chemical Reactions and Properties

The classification of chemical reactions without the explicit assignment of reaction centers is an emerging field that aids in the analysis of databases and synthesis planning. Such methodologies can be applied to this compound to understand its chemical reactions and properties, providing a foundation for innovative applications (Zhang & Aires-de-Sousa, 2005).

Physical Properties Analysis

The role of microfluidics in the manipulation and analysis of biological cells highlights the importance of understanding this compound's physical properties at a microscale. Microfluidic devices offer unique advantages in analytical chemistry, which could be relevant for analyzing this compound's physical properties and interactions at the cellular level (Yi et al., 2006).

Chemical Properties Analysis

Quantum-Chemical Descriptors in QSAR/QSPR Studies emphasize the significance of understanding the chemical properties of molecules like this compound through quantum-chemical calculations. These descriptors can express all electronic and geometric properties of molecules, offering insights into this compound's chemical behavior and potential applications (Karelson et al., 1996).

Applications De Recherche Scientifique

For now, let's explore a few related findings from the search that might offer insight into the broader context of research applications in similar fields:

Confluent Education and Occupational Therapy : An exploration of confluent education, which integrates affective and cognitive elements of learning, proposes its application in occupational therapy. This approach emphasizes the importance of affect in realizing human potential and suggests its integration into all realms of occupational therapy practice, including research (Peloquin, 2002).

Natural Compounds in Healthcare : Research into Rutin, a polyphenolic bioflavonoid, shows a wide range of pharmacological applications due to its antioxidant properties. Such studies demonstrate the potential of natural compounds in treating chronic diseases and highlight ongoing efforts to enhance bioavailability for therapeutic use (Sharma et al., 2013).

Medicinal Plants and COVID-19 : A review on the potential roles of medicinal plants in treating viral diseases, with a focus on COVID-19, underscores the importance of natural products in contemporary medical research. This paper identifies several plant-derived molecules with inhibitory effects against coronaviruses, suggesting a rich avenue for drug discovery (Adhikari et al., 2020).

Mécanisme D'action

- This compound induces apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in SW480 human colon cancer cells .

- IMP1 regulates KRAS mRNA expression, and this compound disrupts this interaction by binding to the KH1&2 di-domains of IMP1 .

- The downstream effects involve down-regulation of KRAS expression , which impacts cell growth, proliferation, and survival .

- Unfortunately, specific ADME (absorption, distribution, metabolism, and excretion) properties of this compound are not well-documented in the available literature .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Orientations Futures

Analyse Biochimique

Biochemical Properties

Confluentin plays a crucial role in biochemical reactions, particularly in its interaction with the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1). This compound inhibits the physical interaction between KRAS RNA and IMP1, which is essential for the oncogenic function of IMP1 . This inhibition occurs through binding to the KH1 and KH2 di-domains of IMP1, preventing the KRAS RNA from binding to IMP1 .

Cellular Effects

This compound has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in SW480 human colon cancer cells . It down-regulates KRAS expression, which is crucial for the proliferation of cancer cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between KRAS RNA and IMP1 .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit the interaction between KRAS RNA and IMP1 by binding to the KH1 and KH2 di-domains of IMP1 . This inhibition prevents the KRAS RNA from binding to IMP1, thereby down-regulating KRAS expression and inducing apoptosis in cancer cells . This compound does not bind directly to KRAS RNA, distinguishing its mechanism from other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound remains stable and retains its bioactivity over extended periods, making it a reliable compound for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between KRAS RNA and IMP1 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the expression of oncogenes such as KRAS. It interacts with enzymes and cofactors that modulate the metabolic flux and metabolite levels within cells . The inhibition of IMP1-KRAS RNA interaction by this compound affects the downstream metabolic pathways, leading to reduced cancer cell proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation within cells are influenced by its interactions with these transporters, which facilitate its movement to target sites where it exerts its bioactivity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with IMP1 and KRAS RNA . This localization is crucial for its activity, as it needs to be in proximity to its target biomolecules to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Confluentin involves the condensation of two molecules of 2,4-dihydroxybenzoic acid (DHBA) to form a biphenyl intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzoic acid (DHBA)", "Acetic anhydride", "Sodium acetate", "Methanol", "Concentrated sulfuric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: DHBA is dissolved in acetic anhydride and heated to reflux with sodium acetate as a catalyst to form the acetylated derivative.", "Step 2: The reaction mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered and dried.", "Step 3: The acetylated derivative is dissolved in methanol and treated with concentrated sulfuric acid to remove the acetyl group and form the corresponding DHBA.", "Step 4: The DHBA is neutralized with sodium hydroxide and extracted with ethyl acetate.", "Step 5: The organic layer is dried and concentrated to yield pure DHBA.", "Step 6: Two equivalents of DHBA are dissolved in a mixture of ethyl acetate and water and heated to reflux with a catalytic amount of concentrated sulfuric acid to form the biphenyl intermediate.", "Step 7: The reaction mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered and dried to yield Confluentin." ] } | |

Numéro CAS |

585534-03-8 |

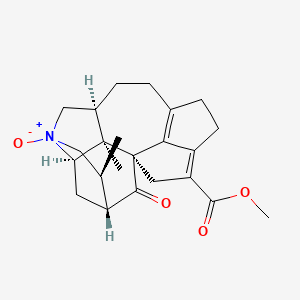

Formule moléculaire |

C22H30O2 |

Apparence |

Oil |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.